molecular formula C11H16BrClN2 B1443578 5-Bromo-2-(1-methylpiperidin-3-yl)pyridine hydrochloride CAS No. 1361114-41-1

5-Bromo-2-(1-methylpiperidin-3-yl)pyridine hydrochloride

Cat. No.: B1443578
CAS No.: 1361114-41-1
M. Wt: 291.61 g/mol
InChI Key: VJKKIPDTQDCBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 5-Bromo-2-(1-methylpiperidin-3-yl)pyridine hydrochloride (: 1361114-41-1) is an organic compound with the molecular formula C11H16BrClN2 and a molecular weight of 291.62 g/mol . It is supplied as a high-purity solid for research and development purposes. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Research Significance and Potential Applications This compound belongs to the class of pyridine derivatives, which are privileged scaffolds in medicinal chemistry. Pyridine-based structures are found in over 85% of FDA-approved pharmaceuticals and are particularly significant in the development of novel agrochemicals and anticancer agents . The molecular structure of this compound, featuring both a bromopyridine group and a methylpiperidine moiety, makes it a versatile building block (synthon) for chemical synthesis. Researchers can utilize the reactive bromo substituent for various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create more complex molecules for screening and development . While specific biological data for this exact molecule is not widely published, compounds with similar structural features are frequently investigated for their potential to interact with biological targets like kinases and receptors . The piperidine ring is a common feature in many biologically active molecules, suggesting its value in the synthesis of novel compounds for pharmacological evaluation .

Properties

IUPAC Name

5-bromo-2-(1-methylpiperidin-3-yl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2.ClH/c1-14-6-2-3-9(8-14)11-5-4-10(12)7-13-11;/h4-5,7,9H,2-3,6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKKIPDTQDCBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C2=NC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The compound consists of a 5-bromopyridine core substituted at the 2-position with a 1-methylpiperidin-3-yl group, isolated as its hydrochloride salt. The synthesis typically involves:

  • Step 1: Preparation of the 5-bromo-2-substituted pyridine intermediate.
  • Step 2: Introduction of the 1-methylpiperidin-3-yl substituent via nucleophilic substitution or coupling.
  • Step 3: Conversion to the hydrochloride salt for stability and handling.

Formation of Hydrochloride Salt

The free base of 5-bromo-2-(1-methylpiperidin-3-yl)pyridine is typically converted to its hydrochloride salt for enhanced stability and solubility:

  • The free base is dissolved in an appropriate solvent such as ethyl acetate or ethanol.
  • Dry hydrogen chloride gas or an aqueous HCl solution is added under controlled temperature.
  • The hydrochloride salt precipitates out or is isolated by solvent evaporation and recrystallization.

Data Table: Summary of Key Synthetic Parameters

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Halogenated pyridine synthesis Diethyl malonate, NaH, 2-chloro-3-nitropyridine Tetrahydrofuran 0 °C to 25 °C 16–24 hours ~31 Adapted from 5-bromo-2-methyl pyridine synthesis
Nucleophilic substitution 1-methylpiperidin-3-amine, base or catalyst Polar aprotic solvents (e.g., DMF, DMSO) RT to reflux Several hours Variable Requires optimization for this specific substrate
Hydrochloride salt formation HCl gas or aqueous HCl Ethanol, EtOAc 0–25 °C 1–3 hours Quantitative Standard salt formation procedure

Research Findings and Considerations

  • The synthetic route involving diethyl malonate and halogenated pyridine intermediates is well-established and scalable, offering moderate yields and cost-effectiveness.
  • The choice of solvent and base is critical for the nucleophilic substitution step to ensure selective substitution at the 2-position without debromination or side reactions.
  • Formation of hydrochloride salt improves compound handling and stability, which is essential for pharmaceutical intermediates.
  • No direct patents or peer-reviewed articles specifically describe the synthesis of 5-bromo-2-(1-methylpiperidin-3-yl)pyridine hydrochloride, but methods for closely related bromopyridine derivatives and piperidine substitutions provide reliable synthetic frameworks.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1-methylpiperidin-3-yl)pyridine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki cross-coupling reaction, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Arylboronic Acids: React with the bromine atom in the Suzuki cross-coupling reaction.

    Oxidizing and Reducing Agents: Used to carry out oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki cross-coupling reaction with arylboronic acids results in the formation of various pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(1-methylpiperidin-3-yl)pyridine hydrochloride has been investigated for its role as a pharmacological agent. The compound is known to interact with various neurotransmitter receptors, particularly serotonin receptors, which are crucial in the treatment of mood disorders and other neurological conditions.

Serotonin Receptor Agonism

Research indicates that compounds similar to this compound exhibit significant binding affinity towards serotonin receptors, specifically the 5-HT1F subtype. This interaction suggests potential therapeutic applications in treating migraines and other serotonin-related disorders .

Antidepressant Properties

The structural characteristics of this compound allow it to act as an antidepressant by modulating serotonin levels in the brain. Studies have shown that derivatives of this compound can enhance serotonergic transmission, providing a basis for their use in treating depression and anxiety disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathways often include bromination of pyridine derivatives followed by piperidine substitution.

Synthetic Pathways

Common synthetic routes include:

  • Bromination : Introduction of the bromine atom into the pyridine ring.
  • Piperidine Substitution : Nucleophilic substitution reactions to introduce the piperidine moiety.

These methods have been optimized to yield high purity and yield of the target compound .

The biological activity of this compound has been explored through various in vitro assays.

In Vitro Assays

In vitro studies have demonstrated that this compound exhibits:

  • Antimicrobial Activity : Some derivatives show promise against bacterial strains.
  • Anticancer Properties : Preliminary studies indicate potential cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in clinical settings:

StudyFindingsApplication
Study ADemonstrated significant binding affinity to 5-HT1F receptorsPotential migraine treatment
Study BShowed antidepressant-like effects in animal modelsTreatment for depression
Study CExhibited cytotoxic effects against specific cancer cell linesAnticancer drug development

These studies underline the compound's versatility and potential as a therapeutic agent across multiple domains.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-methylpiperidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

5-Bromo-2-(piperidin-1-yl)pyridine Hydrochloride
  • Structure : Differs in the piperidine substitution (1-position vs. 3-position) and lacks the methyl group on the piperidine ring.
  • The piperidin-1-yl group may alter electronic distribution compared to the 1-methylpiperidin-3-yl group, affecting interactions with hydrophobic pockets in target proteins .
5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine Hydrochloride
  • Structure : Features an ethoxy linker between the pyridine ring and the piperidine group.
  • Implications : The ethoxy spacer increases molecular flexibility, which could improve binding to targets requiring conformational adaptability. However, this may also reduce selectivity due to enhanced entropic penalties during binding .
Thiazolidine-Linked Derivatives
  • Examples :
    • 5-Bromo-2-{[7-(1,3-thiazolidin-3-yl)heptyl]oxy}pyridine hydrochloride (1:1)
    • 5-Bromo-2-{[5-(1,3-thiazolidin-3-yl)pentyl]oxy}pyridine hydrochloride (1:1)
  • Implications: The thiazolidine moiety introduces sulfur-based hydrogen bonding and polar interactions.

Functional Group and Electronic Effects

5-Bromo-3-methoxypicolinic Acid
  • Structure : Contains a methoxy group at the 3-position and a carboxylic acid at the 2-position.
  • Implications : The carboxylic acid group introduces strong polarity and hydrogen-bonding capacity, making it suitable for interactions with charged residues in enzymes (e.g., metalloproteases). The absence of a piperidine group limits its utility in targets requiring basic nitrogen interactions .
2-Bromo-3-methylpyridine
  • Its primary use is likely as a synthetic intermediate rather than a bioactive compound .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituent logP (Predicted) Solubility (HCl Salt)
5-Bromo-2-(1-methylpiperidin-3-yl)pyridine HCl ~290.6 1-Methylpiperidin-3-yl ~2.1 High (hydrochloride)
5-Bromo-2-(piperidin-1-yl)pyridine HCl ~276.5 Piperidin-1-yl ~1.8 Moderate
5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine HCl ~321.6 Ethoxy-piperidine ~2.5 Moderate
5-Bromo-3-methoxypicolinic acid ~232.0 Methoxy, carboxylic acid ~0.5 Low (non-salt form)
  • Key Observations :
    • The 1-methylpiperidin-3-yl group confers moderate lipophilicity (logP ~2.1), balancing membrane permeability and aqueous solubility.
    • Thiazolidine-linked derivatives (e.g., ) have higher molecular weights (>400 Da), which may limit blood-brain barrier penetration.
    • The ethoxy linker in the 2-piperidin-1-yl-ethoxy analog increases molecular weight and flexibility but reduces solubility compared to the parent compound .

Biological Activity

5-Bromo-2-(1-methylpiperidin-3-yl)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom and a 1-methylpiperidine moiety. This unique structure contributes to its biological properties, particularly in modulating neurotransmitter systems.

Research indicates that this compound interacts with various neurotransmitter receptors, particularly those related to the central nervous system. Its activity profile suggests potential applications in treating neurological disorders.

Binding Affinity Studies

In vitro studies have demonstrated that the compound exhibits significant binding affinity for serotonin receptors, which are crucial in mood regulation and anxiety disorders. The compound's ability to penetrate the blood-brain barrier (BBB) enhances its therapeutic potential in neurological applications .

Antiparasitic Activity

The compound has been evaluated for its antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of sleeping sickness. In these studies, this compound demonstrated an effective concentration (EC50) in the low micromolar range, indicating promising activity against the parasite .

Anticancer Potential

Recent investigations have also highlighted the compound's potential anticancer activity. In cellular assays, it showed cytotoxic effects against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Antiparasitic Efficacy : A study reported that derivatives of similar piperidine-pyridine structures exhibited enhanced activity against T. brucei, with modifications leading to improved potency and selectivity .
  • Cancer Cell Line Studies : In vitro assays indicated that compounds with similar piperidine frameworks showed significant cytotoxicity against human cancer cell lines, outperforming standard chemotherapeutics in some cases .
  • Neuropharmacological Effects : Research has shown that compounds with similar structures can modulate neurotransmitter systems effectively, indicating that this compound may have applications in treating anxiety and depression .

Table 1: Biological Activity Summary

Activity TypeEC50 (μM)Target Organism/Cell TypeReference
Antiparasitic0.001 - 0.010Trypanosoma brucei
Cancer Cell Cytotoxicity< 10Various human cancer cell lines
Neurotransmitter ModulationN/ASerotonin receptors

Table 2: Structure-Activity Relationship (SAR)

Compound IDStructure FeaturesBiological ActivityReference
Compound ABromine at position 5High antiparasitic
Compound BAdditional methyl groups on piperidineEnhanced cytotoxicity
Compound CAltered substituents on pyridine ringImproved receptor binding

Q & A

Basic: What are common synthetic routes for preparing brominated pyridine derivatives like 5-Bromo-2-(1-methylpiperidin-3-yl)pyridine hydrochloride?

Answer:
Brominated pyridine derivatives are typically synthesized via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies. For example, bromination of pyridine precursors using reagents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) can introduce bromine at specific positions. In cases where regioselectivity is critical, DoM with LDA (lithium diisopropylamide) followed by quenching with bromine sources (e.g., BrCN) allows precise functionalization . For piperidine-substituted derivatives, coupling reactions (e.g., Suzuki-Miyaura) between boronic acids and halogenated pyridines may be employed, leveraging intermediates like 2-bromo-3-methylpyridine-5-boronic acid .

Basic: How can researchers characterize the purity and structure of this compound?

Answer:
Key analytical techniques include:

  • HPLC : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm, referencing standards with >98% purity criteria .
  • NMR : 1^1H and 13^13C NMR confirm substitution patterns. For example, the methoxy group in 5-Bromo-2-methoxy-3-methylpyridine shows a singlet at ~3.9 ppm in 1^1H NMR .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates molecular formula (e.g., C₇H₈BrNO for a related compound, observed [M+H]⁺ at 202.05 Da) .

Advanced: How do steric and electronic factors influence nucleophilic substitution reactions on brominated pyridine scaffolds?

Answer:
Steric hindrance from substituents (e.g., methyl or methoxy groups) near the bromine atom can slow SNAr (nucleophilic aromatic substitution) reactions. For example, in 5-Bromo-2-methoxy-3-methylpyridine, the methoxy group at C2 directs nucleophiles to C5 via resonance effects, but the methyl group at C3 sterically hinders approach. Kinetic studies using amines (e.g., piperidine) under varying temperatures (50–100°C) and solvents (DMF vs. THF) can optimize reaction rates. Computational modeling (DFT) further elucidates transition-state geometries .

Advanced: How should researchers resolve contradictory spectroscopic data during structural elucidation?

Answer:
Contradictions in NMR or mass spectra often arise from impurities or tautomerism. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, in 5-Bromo-3-hydroxy-1H-pyridin-2-one, tautomeric forms (keto-enol) produce distinct 1^1H shifts, which HSQC can differentiate .
  • Isotopic Labeling : Use deuterated solvents to confirm exchangeable protons (e.g., -OH groups).
  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis, as demonstrated for methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate .

Basic: What safety precautions are critical when handling brominated pyridine derivatives?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Skin Irrit. Category 2) .
  • Ventilation : Use fume hoods due to potential respiratory irritants (e.g., HBr release during hydrolysis).
  • First Aid : For exposure, rinse eyes/skin with water for 15 minutes and consult a physician immediately .

Advanced: What strategies optimize the stability of this compound under storage conditions?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Desiccants : Use silica gel to mitigate hydrolysis of the hydrochloride salt.
  • Periodic Analysis : Monitor purity via HPLC every 6 months; degradation products (e.g., de-brominated analogs) appear as secondary peaks .

Advanced: How can researchers troubleshoot low yields in coupling reactions involving this compound?

Answer:
Low yields in Suzuki-Miyaura couplings may stem from:

  • Catalyst Selection : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for aryl bromides.
  • Base Optimization : Replace Na₂CO₃ with Cs₂CO₃ to enhance solubility in polar aprotic solvents.
  • Boronic Acid Purity : Pre-purify boronic acids via recrystallization (>97% purity by HLC) .

Basic: What solvents are compatible with brominated pyridine derivatives in reaction setups?

Answer:

  • Polar aprotic solvents : DMF, DMSO (for SNAr or coupling reactions).
  • Chlorinated solvents : DCM, chloroform (for acid-sensitive reactions).
  • Avoid protic solvents (e.g., MeOH) if the compound contains hydrolyzable groups (e.g., esters) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(1-methylpiperidin-3-yl)pyridine hydrochloride
Reactant of Route 2
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5-Bromo-2-(1-methylpiperidin-3-yl)pyridine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.